molecular formula C13H20N2O2S B14328926 N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide CAS No. 106084-34-8

N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide

Cat. No.: B14328926
CAS No.: 106084-34-8
M. Wt: 268.38 g/mol
InChI Key: WOXKNDBYKQBOOZ-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclohexane ring attached to a sulfonamide group, with an aminophenyl and a methyl group as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide typically involves the reaction of 2-aminophenylamine with N-methylcyclohexanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aminophenyl group.

Scientific Research Applications

N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)benzamide
  • N-(2-Aminophenyl)pyrrole
  • N-(2-Aminophenyl)isoindole

Uniqueness

N-(2-Aminophenyl)-N-methylcyclohexanesulfonamide is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

106084-34-8

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

N-(2-aminophenyl)-N-methylcyclohexanesulfonamide

InChI

InChI=1S/C13H20N2O2S/c1-15(13-10-6-5-9-12(13)14)18(16,17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8,14H2,1H3

InChI Key

WOXKNDBYKQBOOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1N)S(=O)(=O)C2CCCCC2

Origin of Product

United States

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